REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Cl:6][CH2:7][C:8]([NH:10][C:11]1[C:16]([C:17](=[O:20])[NH:18][CH3:19])=[C:15]([O:21][CH3:22])[C:14]([NH:23][C:24](=O)[CH2:25][Cl:26])=[C:13]([C:28](=[O:31])[NH:29][CH3:30])[C:12]=1[O:32][CH3:33])=O.C([O-])(=O)C.[Na+].[K+].[Br-]>C(OCC)(=O)C.CO.O.C(O)(=O)C>[Cl:26][CH2:25][C:24]1[N:29]([CH3:30])[C:28](=[O:31])[C:13]2[C:14]([N:23]=1)=[C:15]([O:21][CH3:22])[C:16]1[C:17](=[O:20])[N:18]([CH3:19])[C:8]([CH2:7][Cl:6])=[N:10][C:11]=1[C:12]=2[O:32][CH3:33] |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
12
|
Quantity
|
333 mg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=C(C(=C(C(=C1C(NC)=O)OC)NC(CCl)=O)C(NC)=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
ethyl acetate methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting yellow precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The dried solid was recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
219 mg (72%) yield
|
Name
|
|
Type
|
|
Smiles
|
ClCC=1N(C(C=2C(=C(C=3C(N(C(=NC3C2OC)CCl)C)=O)OC)N1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |